molecular formula C8H12O2 B13463626 2-Oxaspiro[4.4]nonan-4-one

2-Oxaspiro[4.4]nonan-4-one

Cat. No.: B13463626
M. Wt: 140.18 g/mol
InChI Key: UBZMEGPVNFOFRW-UHFFFAOYSA-N
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Description

2-Oxaspiro[44]nonan-4-one is a chemical compound with the molecular formula C8H12O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[4.4]nonan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can lead to the formation of spiroketal structures . Another method involves the use of visible-light-induced intermolecular dearomative cyclization of furans, which provides access to spirocycle skeletons under mild reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of spiro compound synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[4.4]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in radical cyclization reactions under visible light, leading to the formation of substituted spirolactones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium ethoxide, visible-light catalysts such as fac-Ir(ppy)3, and various organic solvents. The reaction conditions often involve mild temperatures and controlled light exposure to facilitate the desired transformations .

Major Products: The major products formed from the reactions of this compound include various spiroketal derivatives and substituted spirolactones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonan-4-one involves its ability to participate in radical cyclization reactions. The compound can undergo visible-light-induced intermolecular dearomative cyclization, leading to the formation of spirocycle skeletons. This process involves the generation of radical intermediates and the subsequent cyclization to form the desired products .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Oxaspiro[4.4]nonan-4-one include 2-Oxaspiro[4.4]nonan-3-one and 2-{2-oxaspiro[4.4]nonan-3-yl}acetic acid . These compounds share the spiro structure but differ in the position and nature of functional groups.

Uniqueness: this compound is unique due to its specific spiro structure and the position of the oxo group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-oxaspiro[4.4]nonan-4-one

InChI

InChI=1S/C8H12O2/c9-7-5-10-6-8(7)3-1-2-4-8/h1-6H2

InChI Key

UBZMEGPVNFOFRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COCC2=O

Origin of Product

United States

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